N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a quinoline moiety with a thiadiazole ring, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Attachment of the Quinoline Moiety: The quinoline moiety is introduced through nucleophilic substitution reactions, where quinoline derivatives react with halogenated intermediates.
Benzylation: The final step involves the benzylation of the thiadiazole-quinoline intermediate using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and quinoline positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of potassium carbonate or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Phenyl)-1,3,4-thiadiazol-2-amine: Similar structure but lacks the quinoline moiety.
N-Benzyl-1,3,4-thiadiazol-2-amine: Similar structure but lacks the quinoline-oxy-methyl group.
Quinoline derivatives: Compounds containing the quinoline moiety but different substituents on the thiadiazole ring.
Uniqueness
N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine is unique due to its combined quinoline and thiadiazole structure, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
90208-29-0 |
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Molecular Formula |
C19H16N4OS |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-benzyl-5-(quinolin-8-yloxymethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H16N4OS/c1-2-6-14(7-3-1)12-21-19-23-22-17(25-19)13-24-16-10-4-8-15-9-5-11-20-18(15)16/h1-11H,12-13H2,(H,21,23) |
InChI Key |
VXDBPFORVICAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(S2)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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